molecular formula C11H19NO B8731218 cis-4-(Methylamino)adamantan-1-ol CAS No. 75375-90-5

cis-4-(Methylamino)adamantan-1-ol

Cat. No.: B8731218
CAS No.: 75375-90-5
M. Wt: 181.27 g/mol
InChI Key: OXOBSRVVNMKQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4-(Methylamino)adamantan-1-ol is an adamantane derivative characterized by a hydroxyl (-OH) group and a methylamino (-NHCH₃) group in the cis configuration on the adamantane scaffold. Adamantane derivatives are known for their rigid, diamondoid structure, which confers unique physicochemical properties, including high thermal stability and lipophilicity.

Properties

CAS No.

75375-90-5

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-(methylamino)adamantan-1-ol

InChI

InChI=1S/C11H19NO/c1-12-10-8-2-7-3-9(10)6-11(13,4-7)5-8/h7-10,12-13H,2-6H2,1H3

InChI Key

OXOBSRVVNMKQNB-UHFFFAOYSA-N

Canonical SMILES

CNC1C2CC3CC1CC(C3)(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Methylamino)adamantan-1-ol typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantan-1-ol with methylamine under controlled conditions. This reaction can be carried out in the presence of a suitable catalyst, such as trifluoroacetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and efficient reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and high yield. Additionally, the reaction parameters, such as temperature, pressure, and catalyst concentration, can be fine-tuned to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

cis-4-(Methylamino)adamantan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-4-(Methylamino)adamantan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-(Methylamino)adamantan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the amino group can form hydrogen bonds with active site residues, while the adamantane core provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

The following table summarizes key structural and functional differences between cis-4-(Methylamino)adamantan-1-ol and related compounds:

Compound Molecular Formula Key Substituents Configuration Physical Properties Applications/Notes
This compound C₁₁H₁₉NO -OH, -NHCH₃ (cis) cis Likely moderate solubility in polar solvents due to -OH and -NHCH₃ groups Potential CNS activity (inferred from adamantane pharmacophores)
trans-4-Aminoadamantan-1-ol HCl C₁₀H₁₈ClNO -OH, -NH₂ (trans), hydrochloride trans MP: >200°C (decomposes); hygroscopic Used in peptide synthesis; commercial availability (JPY 25,500/10g)
1-Adamantanemethanol C₁₁H₁₈O -CH₂OH N/A MP: 115–118°C; CAS 770-71-8 Intermediate in organic synthesis
1-Adamantanemethylamine C₁₁H₁₉N -CH₂NH₂ N/A Density: 0.93 g/cm³; CAS 17768-41-1 Precursor for drug development
3-(1-Aminoethyl)adamantan-1-ol C₁₂H₂₁NO -OH, -CH₂CH₂NH₂ N/A Requires PPE for handling (gloves, eye protection) Safety protocols emphasize minimal occupational exposure risks

Key Observations:

Stereochemical Influence: The cis configuration of this compound may enhance its interaction with biological targets compared to trans isomers, as seen in other adamantane-based pharmaceuticals (e.g., amantadine derivatives) .

Pharmacological and Industrial Relevance

  • The cis configuration in such compounds improves collagen-targeting efficiency .
  • Drug Development: Adamantane derivatives are prevalent in antiviral and CNS therapeutics. The methylamino group in this compound may confer affinity for neurological targets, analogous to memantine or rimantadine .

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